5-Methyl-5-(3,4,5-trimethoxyphenyl)imidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-5-(3,4,5-trimethoxyphenyl)imidazolidine-2,4-dione typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with urea under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the imidazolidine-2,4-dione ring .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-5-(3,4,5-trimethoxyphenyl)imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imidazolidine derivatives.
Reduction: Reduction reactions can convert the imidazolidine ring to other functional groups.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidine derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
5-Methyl-5-(3,4,5-trimethoxyphenyl)imidazolidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-Methyl-5-(3,4,5-trimethoxyphenyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular pathways, affecting processes such as cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
5-Methyl-5-(4-methylphenyl)imidazolidine-2,4-dione: Similar structure but with a different substitution pattern on the phenyl ring.
5-Methyl-5-[4-(3-methylbutoxy)phenyl]-2,4-imidazolidinedione: Contains an additional butoxy group on the phenyl ring.
5-Methyl-5-(4-(2-methylallyloxy)phenyl)imidazolidine-2,4-dione: Features an allyloxy group on the phenyl ring.
Uniqueness
5-Methyl-5-(3,4,5-trimethoxyphenyl)imidazolidine-2,4-dione is unique due to the presence of three methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This substitution pattern can enhance its solubility and interaction with biological targets compared to similar compounds .
Properties
Molecular Formula |
C13H16N2O5 |
---|---|
Molecular Weight |
280.28 g/mol |
IUPAC Name |
5-methyl-5-(3,4,5-trimethoxyphenyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C13H16N2O5/c1-13(11(16)14-12(17)15-13)7-5-8(18-2)10(20-4)9(6-7)19-3/h5-6H,1-4H3,(H2,14,15,16,17) |
InChI Key |
APKQJCVBKQBNRG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)NC(=O)N1)C2=CC(=C(C(=C2)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.